5,7-Dimethoxy-2-methyl-3-phenyl-4H-1-benzopyran-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,7-Dimethoxy-2-methyl-3-phenyl-4H-chromen-4-one is a chemical compound belonging to the flavonoid family. Flavonoids are known for their diverse biological activities and are commonly found in various plants. This compound is characterized by its chromen-4-one structure, which is a fusion of a benzene ring with a dihydropyran ring.
Preparation Methods
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity 5,7-Dimethoxy-2-methyl-3-phenyl-4H-chromen-4-one .
Chemical Reactions Analysis
Types of Reactions
5,7-Dimethoxy-2-methyl-3-phenyl-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the chromen-4-one structure to chroman-4-one.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce chroman-4-one derivatives .
Scientific Research Applications
5,7-Dimethoxy-2-methyl-3-phenyl-4H-chromen-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound exhibits various biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Research has shown potential therapeutic applications in treating diseases such as cancer and cardiovascular disorders.
Mechanism of Action
The mechanism of action of 5,7-Dimethoxy-2-methyl-3-phenyl-4H-chromen-4-one involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes such as matrix metalloproteinases, which play a role in tissue remodeling and inflammation. Additionally, it can modulate signaling pathways involved in cell proliferation and apoptosis, contributing to its potential anticancer effects .
Comparison with Similar Compounds
Similar Compounds
5,7-Dimethoxyflavone: Another flavonoid with similar structural features but different biological activities.
7-Methoxy-2-methyl-3-phenyl-4H-chromen-4-one: A closely related compound with a methoxy group at the 7-position instead of the 5-position.
Uniqueness
5,7-Dimethoxy-2-methyl-3-phenyl-4H-chromen-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual methoxy groups at the 5 and 7 positions enhance its stability and bioactivity compared to other similar compounds .
Properties
CAS No. |
82737-82-4 |
---|---|
Molecular Formula |
C18H16O4 |
Molecular Weight |
296.3 g/mol |
IUPAC Name |
5,7-dimethoxy-2-methyl-3-phenylchromen-4-one |
InChI |
InChI=1S/C18H16O4/c1-11-16(12-7-5-4-6-8-12)18(19)17-14(21-3)9-13(20-2)10-15(17)22-11/h4-10H,1-3H3 |
InChI Key |
IFJNLKZQMIRYSJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2OC)OC)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.